4-(Azetidin-3-ylmethoxy)-1H-pyrazole
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Overview
Description
4-(Azetidin-3-ylmethoxy)-1H-pyrazole: is a heterocyclic compound with a unique structure. It contains both an azetidine ring (a four-membered saturated heterocycle) and a pyrazole ring (a five-membered aromatic heterocycle). These types of compounds have attracted significant interest due to their diverse biological activities .
Preparation Methods
a. Synthesis of (N-Boc-azetidin-3-ylidene)acetate: The starting material, (N-Boc-azetidin-3-ylidene)acetate , can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is crucial for subsequent steps .
b. Aza-Michael Addition:(N-Boc-azetidin-3-ylidene)acetate: undergoes an aza-Michael addition with NH-heterocycles (such as pyrazoles) to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines . Similarly, methyl 2-(oxetan-3-ylidene)acetate reacts with various (N-Boc-cycloaminyl)amines to form 3-substituted 3-(acetoxymethyl)oxetane compounds .
c. Suzuki–Miyaura Cross-Coupling: The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling reaction. The corresponding brominated pyrazole–azetidine hybrid reacts with boronic acids to yield the desired compounds .
Chemical Reactions Analysis
4-(Azetidin-3-ylmethoxy)-1H-pyrazole: may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
a. Medicinal Chemistry: This compound’s pharmacophore subunit (azetidine) has been utilized in natural and synthetic products with diverse biological activities. Researchers explore its potential as a drug scaffold, targeting specific receptors or enzymes.
b. Industry: In industry, 4-(Azetidin-3-ylmethoxy)-1H-pyrazole could serve as a building block for novel materials, catalysts, or functionalized molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, it’s worth noting that the combination of azetidine and pyrazole rings makes 4-(Azetidin-3-ylmethoxy)-1H-pyrazole unique. Researchers may compare it with related structures to understand its distinct properties.
Remember that further research and experimental validation are essential to fully explore the compound’s potential.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C7H11N3O/c1-6(2-8-1)5-11-7-3-9-10-4-7/h3-4,6,8H,1-2,5H2,(H,9,10) |
InChI Key |
MVXRMSAYIDIGHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=CNN=C2 |
Origin of Product |
United States |
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